molecular formula C15H15NO2S B2584974 N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide CAS No. 130138-87-3

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide

Cat. No.: B2584974
CAS No.: 130138-87-3
M. Wt: 273.35
InChI Key: BHDLHPHYDLRPIX-UHFFFAOYSA-N
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Description

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide is a chemical compound with the molecular formula C15H15NO2S It is known for its unique structure, which includes a benzamide core substituted with a methyl group and a thioether linkage to a hydroxymethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the reaction of N-methylbenzamide with 2-(hydroxymethyl)phenylthiol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The thioether linkage can be reduced to a sulfide.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The thioether linkage and hydroxymethyl group play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}acetamide
  • N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}propionamide
  • N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}butyramide

Uniqueness

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide is unique due to its specific substitution pattern and the presence of both a thioether linkage and a hydroxymethyl group

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]sulfanyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-16-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-17/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDLHPHYDLRPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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